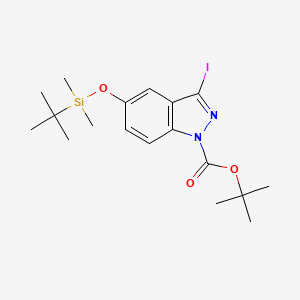

tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-3-iodo-1H-indazole-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The tert-butyldimethylsilyl group is often used as a protecting group in organic synthesis, particularly for alcohols . The indazole group can participate in various reactions, particularly at the nitrogen atoms. The carboxylate ester group could undergo reactions such as hydrolysis, reduction, or transesterification.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the tert-butyldimethylsilyl group is non-polar and could contribute to the compound’s overall hydrophobicity .Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure Analysis

The compound tert-butyl 5-((tert-butyldimethylsilyl)oxy)-3-iodo-1H-indazole-1-carboxylate is a significant intermediate in the synthesis of 1H-indazole derivatives. Its structure has been analyzed using FTIR, NMR, MS, and X-ray diffraction, providing insights into its molecular configuration and physicochemical properties (Ye et al., 2021).

Application in N-1-Difluoromethylation

This compound has been used in the N-1-difluoromethylation of various indazole, benzotriazole, imidazole, indole, and pyrazole derivatives. The process offers a safer and more convenient alternative to existing methods, which often require high pressures and temperatures (Hong et al., 2020).

Diels-Alder Reaction and Synthesis of Fused Rings

In organic chemistry, this compound plays a role in the preparation of Diels-Alder reaction intermediates, contributing to the synthesis of complex molecular structures like hexahydroindolinones (Padwa et al., 2003).

Synthesis of Cryptophycin-24 (Arenastatin A)

It has been utilized in the total synthesis of cryptophycin-24 (Arenastatin A), a compound with potential applications in medicinal chemistry, particularly in cancer research (Eggen et al., 2000).

Molecular Structure Studies

The tert-butyl 5-((tert-butyldimethylsilyl)oxy)-3-iodo-1H-indazole-1-carboxylate has been key in synthesizing compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Studies of such compounds provide valuable insights into their molecular structure and potential pharmaceutical applications (Moriguchi et al., 2014).

Synthesis of Heteroaromatic Compounds

This compound is used in synthesizing various heteroaromatic structures like indazolo[5,4-b][1,6]naphthyridine and indazolo[6,7-b][1,6]naphthyridine derivatives, showcasing its versatility in organic synthesis (Chen et al., 2019).

Propiedades

IUPAC Name |

tert-butyl 5-[tert-butyl(dimethyl)silyl]oxy-3-iodoindazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27IN2O3Si/c1-17(2,3)23-16(22)21-14-10-9-12(11-13(14)15(19)20-21)24-25(7,8)18(4,5)6/h9-11H,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJCUQDRHUGBER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)O[Si](C)(C)C(C)(C)C)C(=N1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27IN2O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-3-iodo-1H-indazole-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-6-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2438946.png)

![(2,6-Difluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2438948.png)

![(3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine](/img/structure/B2438960.png)